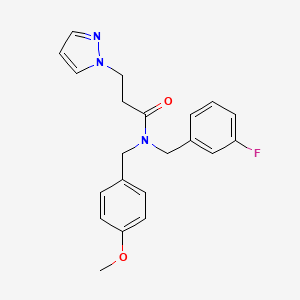![molecular formula C22H25N5O2 B5903938 3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5903938.png)
3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide, also known as BPTM, is a chemical compound that has been studied extensively for its potential applications in scientific research. BPTM belongs to the class of triazole-containing compounds and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is not yet fully understood. However, it has been proposed that 3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide may exert its biological effects by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial strains, making it a potential candidate for the development of new antimicrobial agents. 3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, 3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving 3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. One potential area of research is to further elucidate the mechanism of action of 3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide and its interactions with cellular signaling pathways. Another potential area of research is to investigate the potential use of 3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide as an antimicrobial agent or as a cancer therapy. Additionally, further studies are needed to determine the potential toxicity and pharmacokinetics of 3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide in vivo.
Méthodes De Synthèse
The synthesis of 3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves the reaction of 4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol with butyryl chloride in the presence of triethylamine, followed by the reaction with N-(2-chloroethyl)-N-methylbenzamide. The resulting product is then purified and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antifungal, antimicrobial, and anticancer properties. 3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has also been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
3-(butanoylamino)-N-[[4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-2-7-21(28)25-19-11-6-10-18(14-19)22(29)23-15-20-26-24-16-27(20)13-12-17-8-4-3-5-9-17/h3-6,8-11,14,16H,2,7,12-13,15H2,1H3,(H,23,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGMXEZAWBVVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=NN=CN2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide](/img/structure/B5903868.png)
![methyl 1-{2-[(2-isopropyl-2H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5903885.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine](/img/structure/B5903893.png)
![methyl 6-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}pyridine-2-carboxylate](/img/structure/B5903901.png)
![N-(1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5903906.png)
amino]carbonyl}phenyl)-2-methyl-3-furamide](/img/structure/B5903907.png)
![N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide](/img/structure/B5903914.png)
![2-{[benzyl(3-hydroxy-2-methylpropyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B5903922.png)
![N-1-adamantyl-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]malonamide](/img/structure/B5903928.png)

![N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide](/img/structure/B5903936.png)
![1-[3-(1H-pyrazol-1-ylmethyl)phenyl]-N-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)methanamine](/img/structure/B5903946.png)
![1-(2-methyl-4-pyridinyl)-4-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate)](/img/structure/B5903952.png)
![N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5903959.png)